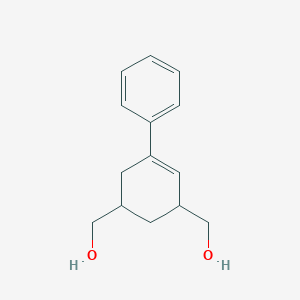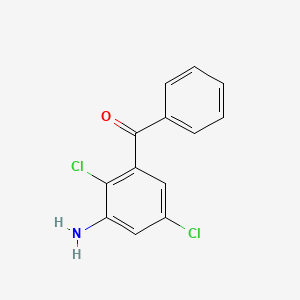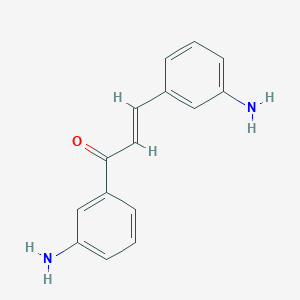
1,3-bis(3-aminophenyl)-2-propen-1-one
Overview
Description
1,3-bis(3-aminophenyl)-2-propen-1-one, also known as bisacrylamide, is a chemical compound that has been widely used in various scientific research applications. It is a bifunctional crosslinking agent that is commonly used in the field of biochemistry, molecular biology, and biotechnology. Bisacrylamide is a white crystalline powder that is soluble in water and has a molecular weight of 267.3 g/mol.
Scientific Research Applications
Photoreactive Polyimides
- Synthesis and Applications : 1,3-bis(3-aminophenyl)-2-propen-1-one is used in synthesizing photosensitive polyimides. These materials are valuable in the electronics industry, particularly for coatings and films with specific electrical properties (Wu Qun-rong, 2007).
Crystal Structure Studies
- Biological Activity : The compound's analog, bis(2-aminophenyl) diselenide, demonstrates a wide range of biological activities against various pathogens. This suggests potential applications in antimicrobial and antiviral research (K. Helios et al., 2011).
Organic Chemistry Applications
- Axially Chiral Biheteroaryls : Derived compounds from 1,3-bis(3-aminophenyl)-2-propen-1-one are used to create axially chiral bis(benzocarbazoles) and bis(quinindolines), which have potential applications in organic synthesis and material science (Mateo Alajarín et al., 2008).
Self-Healing Materials
- Dynamic Crosslinking : Bis(4-aminophenyl) disulfide, a related compound, has been used as a dynamic crosslinker for designing self-healing poly(urea-urethane) elastomers. This showcases the potential of related compounds in creating materials with self-repairing properties (A. Rekondo et al., 2014).
Reactive Polyimide Oligomers
- Electronics Industry Applications : Reactive, end-capped polyimide oligomers derived from 1,3-bis(3-aminophenoxy)benzene, a similar compound, have been prepared for use as planarizing coatings in the electronics industry. This indicates a significant role in the development of electronic materials (F. Harris et al., 1984).
properties
IUPAC Name |
(E)-1,3-bis(3-aminophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H,16-17H2/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKSIVVSCQOMRN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



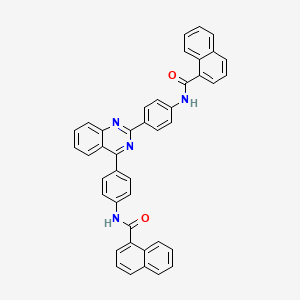
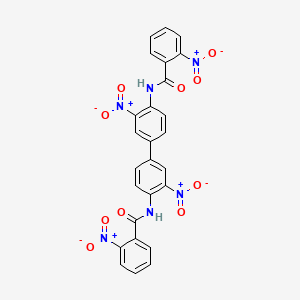
![5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B3825700.png)

![2-(acetylamino)-N-[4-(6-{[2-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825720.png)
![dimethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B3825728.png)
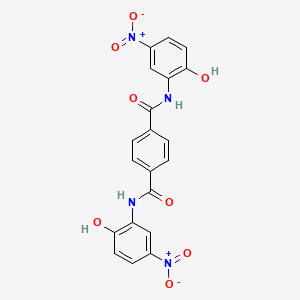
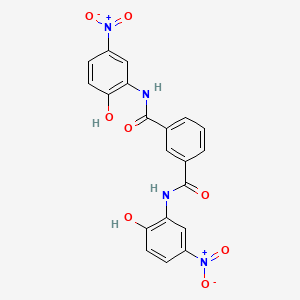
![4-(acetylamino)-N-[4-(6-{[4-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825745.png)
![4,4'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B3825752.png)

